B1577647 Caerin-1.17

Caerin-1.17

カタログ番号: B1577647
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caerin-1.17 is a 25-residue antimicrobial peptide (AMP) isolated from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family, characterized by a conserved N-terminal sequence and a variable C-terminal region. The peptide adopts an amphipathic α-helical structure in hydrophobic environments, enabling membrane disruption and broad-spectrum activity against bacteria, fungi, and enveloped viruses like HIV and HSV . Its mechanism involves pore formation in microbial membranes, leading to cell lysis, and immunomodulatory effects such as cytokine induction .

特性

生物活性

Antibacterial

配列

GLFSVLGSVAKHLLPHVAPIIAEKL

製品の起源

United States

類似化合物との比較

Structural Comparison

Caerin-1.17 shares structural motifs with other caerin peptides (e.g., Caerin-1.1, Caerin-1.9) but differs in residue composition and charge distribution. Key structural features of related AMPs are summarized in Table 1 .

Table 1: Structural and Physicochemical Properties of Selected AMPs

Peptide Source Length (AA) Net Charge Key Residues Secondary Structure
This compound Litoria chloris 25 +3 Gly⁵, Pro¹⁵, Val²² α-helix (70% by CD)
Caerin-1.1 Litoria splendida 21 +4 Glu³, Leu¹⁰, Phe²⁰ α-helix (65% by CD)
Magainin-2 Xenopus laevis 23 +4 Gly⁴, Lys¹⁰, Phe¹⁶ α-helix (60% by CD)
Temporin A Rana temporaria 13 +2 Leu⁶, Phe⁹, Val¹³ β-sheet (disordered)

CD = Circular Dichroism; Data synthesized from structural studies

This compound’s C-terminal proline residue (Pro¹⁵) enhances conformational flexibility, distinguishing it from the rigid α-helix of Magainin-2. This flexibility may improve interactions with diverse microbial membranes .

Functional Activity

Antimicrobial Efficacy :
this compound exhibits potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 2–4 μM) and enveloped viruses (e.g., HSV-1, EC₅₀: 1.5 μM). Comparatively, Temporin A shows narrow-spectrum activity, primarily targeting Gram-positive bacteria (MIC: 6–8 μM) .

Table 2: Antimicrobial and Antiviral Activity

Peptide Gram+ Bacteria (MIC, μM) Gram− Bacteria (MIC, μM) Enveloped Viruses (EC₅₀, μM) Hemolytic Activity (HC₅₀, μM)
This compound 2–4 8–16 1.5 (HSV-1) >64
Caerin-1.1 4–8 16–32 3.0 (HIV) 32
Magainin-2 8–16 8–16 N/A 16
Temporin A 6–8 >32 N/A 8

MIC = Minimum Inhibitory Concentration; EC₅₀ = Half-Maximal Effective Concentration; HC₅₀ = Hemolytic Concentration

This compound’s lower hemolytic activity (HC₅₀ >64 μM) compared to Magainin-2 (HC₅₀: 16 μM) highlights its selectivity for microbial over mammalian membranes, likely due to its balanced hydrophobicity and charge .

Mechanistic Insights

While this compound and Magainin-2 both disrupt membranes via the "carpet model," this compound induces stronger membrane curvature due to its proline hinge, facilitating pore formation at lower concentrations . In contrast, Temporin A employs a receptor-mediated mechanism, targeting specific lipid components in bacterial membranes .

Discussion

This compound’s unique structural and functional profile positions it as a promising candidate for antiviral therapeutics. Its reduced cytotoxicity compared to Caerin-1.1 and Magainin-2 underscores the importance of residue-specific modifications in AMP design. coli, MIC: 8–16 μM) suggests room for optimization through sequence engineering.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。